3-Bromo-1-pyridin-3-ylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is a chemical compound used in scientific research . Its unique structure enables diverse applications, from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

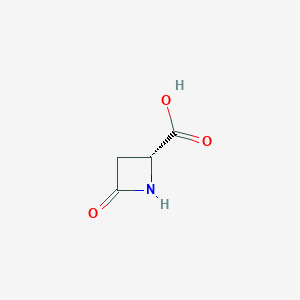

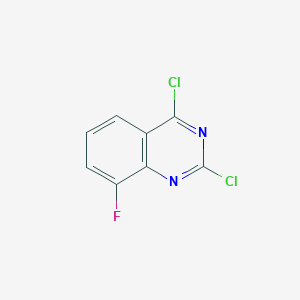

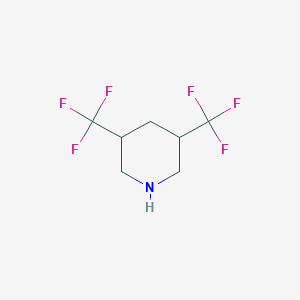

The molecular structure of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Photoreaction and Proton Transfer Studies

The compound is utilized in the study of photoreactions and proton transfer. It demonstrates three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are critical for understanding dual luminescence and kinetic coupling in molecular systems (Vetokhina et al., 2012).

Synthetic Chemistry

In synthetic chemistry, the compound is involved in copper-mediated oxidative coupling processes. It facilitates the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating versatility in the presence of various functional groups and offering a one-pot synthesis approach under mild conditions (Zhou et al., 2016).

Antibacterial Research

The compound serves as a substrate for synthesizing cyanopyridine derivatives, which have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. This positions it as a valuable component in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Structure Analysis

It plays a crucial role in the investigation of molecular geometries and intermolecular interactions in solid states. The compound's crystal and molecular structure have been studied extensively to understand the hydrogen bonding and π-π interactions, which are pivotal in crystal packing and molecular stability (Rodi et al., 2013).

Development of Polyelectrolytes

The compound is a key precursor in the synthesis of hyperbranched polyelectrolytes, contributing to advancements in polymer chemistry. Its reactivity has been studied through kinetic analyses and activation parameter determination, providing insights into the synthesis process of complex polymers (Monmoton et al., 2008).

properties

IUPAC Name |

3-bromo-1-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-3-5-12(9(8)13)7-2-1-4-11-6-7/h1-2,4,6,8H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBFZMOHVQWOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

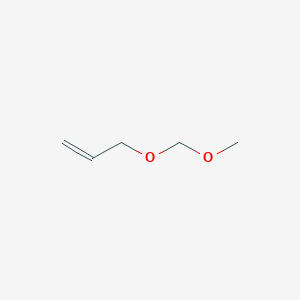

C1CN(C(=O)C1Br)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)